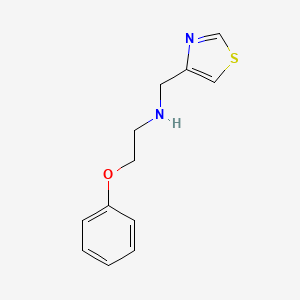
(4Z)-1,1,1-trichloro-4-(hydroxyimino)-4-(4-nitrophenyl)butan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4,4-Trichloro-3-hydroxy-1-(4-nitrophenyl)-1-butanone oxime is a complex organic compound known for its unique chemical structure and properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-Trichloro-3-hydroxy-1-(4-nitrophenyl)-1-butanone oxime typically involves multiple steps, starting from readily available precursors. One common method involves the chlorination of a suitable hydroxybutanone derivative, followed by the introduction of the nitrophenyl group through a nitration reaction. The final step involves the formation of the oxime group through the reaction of the intermediate compound with hydroxylamine under controlled conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, temperature control, and purification techniques such as recrystallization or chromatography to isolate the desired product.
化学反应分析
Types of Reactions
4,4,4-Trichloro-3-hydroxy-1-(4-nitrophenyl)-1-butanone oxime undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The trichloro group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the trichloro group under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the nitro group results in an amine derivative.
科学研究应用
4,4,4-Trichloro-3-hydroxy-1-(4-nitrophenyl)-1-butanone oxime has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism by which 4,4,4-Trichloro-3-hydroxy-1-(4-nitrophenyl)-1-butanone oxime exerts its effects involves interactions with molecular targets such as enzymes or receptors. The presence of multiple functional groups allows it to participate in various biochemical pathways, potentially leading to the modulation of biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
Similar Compounds
- 4,4,4-Trichloro-3-hydroxy-1-(4-methylphenyl)-1-butanone oxime
- 4,4,4-Trichloro-3-hydroxy-1-(4-aminophenyl)-1-butanone oxime
- 4,4,4-Trichloro-3-hydroxy-1-(4-chlorophenyl)-1-butanone oxime
Uniqueness
Compared to similar compounds, 4,4,4-Trichloro-3-hydroxy-1-(4-nitrophenyl)-1-butanone oxime is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
属性
分子式 |
C10H9Cl3N2O4 |
|---|---|
分子量 |
327.5 g/mol |
IUPAC 名称 |
(4Z)-1,1,1-trichloro-4-hydroxyimino-4-(4-nitrophenyl)butan-2-ol |
InChI |
InChI=1S/C10H9Cl3N2O4/c11-10(12,13)9(16)5-8(14-17)6-1-3-7(4-2-6)15(18)19/h1-4,9,16-17H,5H2/b14-8- |
InChI 键 |
OBKJLNDMUVMBKH-ZSOIEALJSA-N |
手性 SMILES |
C1=CC(=CC=C1/C(=N\O)/CC(C(Cl)(Cl)Cl)O)[N+](=O)[O-] |
规范 SMILES |
C1=CC(=CC=C1C(=NO)CC(C(Cl)(Cl)Cl)O)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


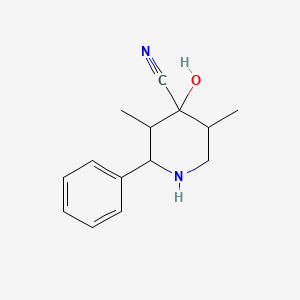
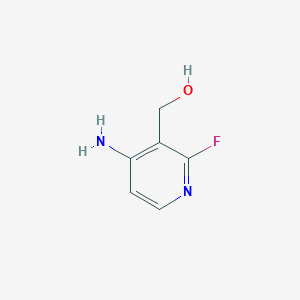
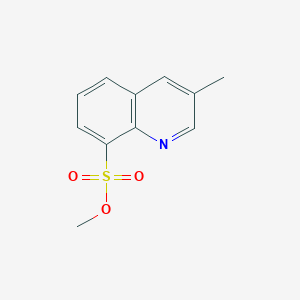
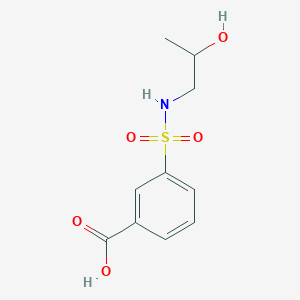
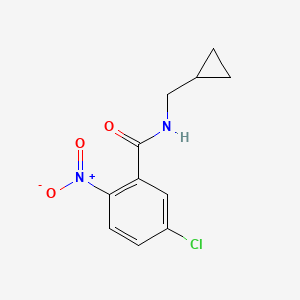
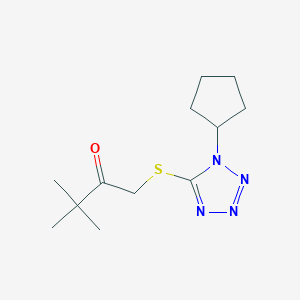
![4-[(2E)-2-(2-bromobenzylidene)hydrazinyl]-6-(morpholin-4-yl)-N,N-diphenyl-1,3,5-triazin-2-amine](/img/structure/B14915451.png)

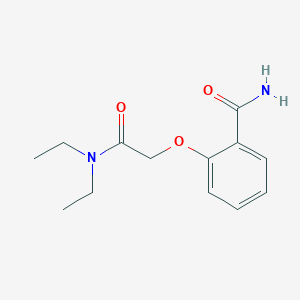
![Methyl 7-amino-1-methyl-1H-benzo[d][1,2,3]triazole-6-carboxylate](/img/structure/B14915464.png)
![2-(7-Methoxy-1-methyl-9H-pyrido[3,4-b]indol-9-yl)ethan-1-amine](/img/structure/B14915467.png)


